molecular formula C20H20F2N4O B3451185 3-(1-azepanylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

3-(1-azepanylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B3451185
M. Wt: 370.4 g/mol
InChI Key: WHFSDGUBUCEVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-326067 is a chemical compound with the molecular formula C_19H_18N_2O_2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its unique properties and potential therapeutic benefits.

Preparation Methods

The synthesis of WAY-326067 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 4-chlorobenzylamine with 2-(2-methoxyphenyl)acetonitrile in the presence of a base, followed by cyclization and further functionalization to yield the final product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

WAY-326067 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: WAY-326067 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-326067 has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: WAY-326067 is being investigated for its potential therapeutic benefits, particularly in the treatment of certain diseases and conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of WAY-326067 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

WAY-326067 can be compared with other similar compounds, such as:

    WAY-100635: A selective serotonin receptor antagonist with similar structural features.

    WAY-267464: Another compound with potential therapeutic applications, known for its effects on the oxytocin receptor. The uniqueness of WAY-326067 lies in its specific chemical structure and the resulting properties, which differentiate it from other related compounds.

properties

IUPAC Name

azepan-1-yl-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O/c21-18(22)17-12-16(14-8-4-3-5-9-14)24-19-15(13-23-26(17)19)20(27)25-10-6-1-2-7-11-25/h3-5,8-9,12-13,18H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFSDGUBUCEVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-azepanylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
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3-(1-azepanylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
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3-(1-azepanylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
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3-(1-azepanylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
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3-(1-azepanylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
3-(1-azepanylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine

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